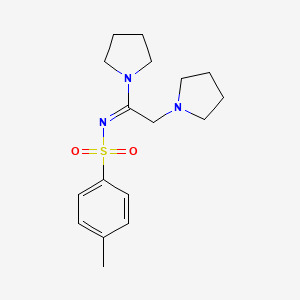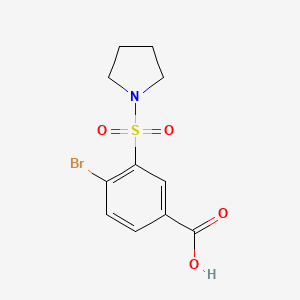
S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate, commonly known as Mecarbinate, is a chemical compound that belongs to the family of carbamates. It is a white crystalline solid that is widely used in scientific research for its various applications.
Mechanism of Action
Mecarbinate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in the overstimulation of the nervous system and ultimately leads to the death of the pest or insect.
Biochemical and Physiological Effects:
Mecarbinate has been shown to have various biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt the endocrine system, and affect the immune system. It has also been shown to have neurotoxic effects and can cause damage to the nervous system.
Advantages and Limitations for Lab Experiments
Mecarbinate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. Mecarbinate is a toxic compound, and proper safety precautions must be taken when handling it. It is also a relatively unstable compound and can degrade over time.
Future Directions
There are several future directions for the use of Mecarbinate in scientific research. One area of research is the development of new pesticides and herbicides that are more effective and environmentally friendly. Another area of research is the development of new pharmaceuticals that target the nervous system. Finally, there is a need for more research into the biochemical and physiological effects of Mecarbinate to better understand its potential impact on human health and the environment.
Conclusion:
In conclusion, Mecarbinate is a chemical compound that has many scientific research applications. It is primarily used as a pesticide and herbicide and is also used in the synthesis of other chemical compounds. Mecarbinate works by inhibiting the activity of acetylcholinesterase and has various biochemical and physiological effects. While it has several advantages for lab experiments, there are also some limitations to its use. There are several future directions for the use of Mecarbinate in scientific research, including the development of new pesticides and herbicides and the development of new pharmaceuticals.
Synthesis Methods
Mecarbinate can be synthesized by the reaction of 4-methylphenol with ethyl chloroformate in the presence of pyridine. The resulting product is then reacted with 4-chlorophenol in the presence of sodium hydride to obtain S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate.
Scientific Research Applications
Mecarbinate has been extensively used in scientific research for its various applications. It is primarily used as a pesticide to control pests and insects. It is also used as a herbicide to control weeds. Mecarbinate is also used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals.
properties
IUPAC Name |
S-(4-methylphenyl) 2-(4-chlorophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-11-2-8-14(9-3-11)19-15(17)10-18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMFLKMORXACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)
![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)